molecular formula C8H6BrCl2NO2 B13494534 Methyl 2-(bromomethyl)-5,6-dichloronicotinate CAS No. 1039037-67-6

Methyl 2-(bromomethyl)-5,6-dichloronicotinate

Cat. No.: B13494534
CAS No.: 1039037-67-6
M. Wt: 298.95 g/mol
InChI Key: HUVWNVSMCZUJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(bromomethyl)-5,6-dichloropyridine-3-carboxylate is an organic compound with a complex structure that includes bromine, chlorine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(bromomethyl)-5,6-dichloropyridine-3-carboxylate typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like dichlorobenzene . The reaction is carried out at elevated temperatures to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-5,6-dichloropyridine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Methyl 2-(bromomethyl)-5,6-dichloropyridine-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is used in the preparation of advanced materials with specific properties.

    Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-5,6-dichloropyridine-3-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(bromomethyl)-5,6-dichloropyridine-3-carboxylate is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This combination of halogens imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications.

Properties

CAS No.

1039037-67-6

Molecular Formula

C8H6BrCl2NO2

Molecular Weight

298.95 g/mol

IUPAC Name

methyl 2-(bromomethyl)-5,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C8H6BrCl2NO2/c1-14-8(13)4-2-5(10)7(11)12-6(4)3-9/h2H,3H2,1H3

InChI Key

HUVWNVSMCZUJCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1CBr)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.